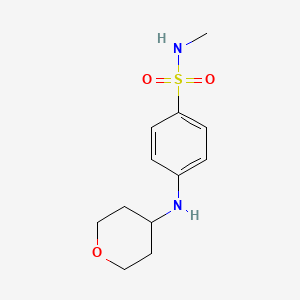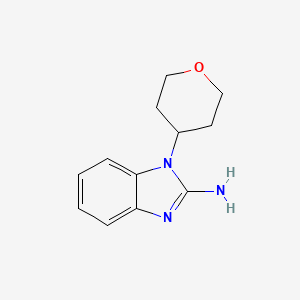
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide, also known as SU6656, is a chemical compound that has been widely studied for its potential applications in scientific research. SU6656 is a selective inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. In
Mechanism of Action
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. However, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can also have off-target effects on other kinases, which may limit its specificity and effectiveness.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other cellular processes. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide is its potential off-target effects on other kinases, which may affect the interpretation of the results.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the off-target effects of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide on other kinases and to develop more specific inhibitors of Src family kinases. Finally, the development of new synthesis methods for N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide may improve its yield and purity, which could facilitate its use in scientific research.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The resulting product is then purified and treated with a mixture of hydrazine hydrate and ethanol to yield N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. The overall yield of the synthesis method is approximately 20-30%.
Scientific Research Applications
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in various scientific research fields due to its potential as a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to the development and progression of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-3-4-12(2)16(9-11)21(19,20)18-14-5-6-15-13(10-14)7-8-17-15/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMSYABMZMPTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)




![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)